molecular formula C7H4BrN3O2 B15230726 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid

Cat. No.: B15230726
M. Wt: 242.03 g/mol
InChI Key: JOXIBPVDMJYYIL-UHFFFAOYSA-N
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Description

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentration, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides.

Scientific Research Applications

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The bromine atom and the heterocyclic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
  • 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid

Uniqueness

5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

5-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(4)3-9-6(10-11)7(12)13/h1-3H,(H,12,13)

InChI Key

JOXIBPVDMJYYIL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Br)C=NC(=N2)C(=O)O

Origin of Product

United States

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